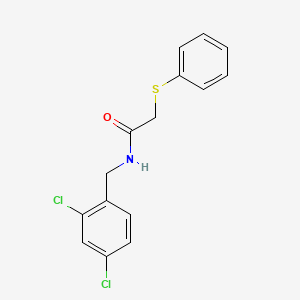
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as CPTH, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2009 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone inhibits the activity of the histone acetyltransferase enzyme by binding to a specific site on the enzyme. This leads to the inhibition of gene expression and the suppression of cancer cell growth. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments is its specificity for the histone acetyltransferase enzyme. This allows for the investigation of the role of this enzyme in various biological processes. However, one limitation of using 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the use of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in scientific research. One potential application is in the development of novel cancer therapies. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have anti-cancer properties and may be used in combination with other drugs to enhance their efficacy. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone may be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to investigate the safety and efficacy of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in vivo and to optimize its use in various therapeutic applications.
Métodos De Síntesis
The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of acetic acid. The resulting compound is then treated with furfural to obtain 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. The synthesis of 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to inhibit the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 5-(4-chlorophenyl)-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O/c21-16-8-6-15(7-9-16)19-11-10-17(27-19)12-22-25-20-24-18(13-23-26-20)14-4-2-1-3-5-14/h1-13H,(H,24,25,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYYZTDJSNQKGO-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-Chloro-phenyl)-furan-2-ylmethylene]-N'-(5-phenyl-[1,2,4]triazin-3-yl)-hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B5787162.png)


![N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide](/img/structure/B5787211.png)

![4-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5787220.png)
![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![N-cyclooctyl-3-[(2,4-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B5787231.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)

